1-(Benzyloxy)-3-nitrobenzene
Overview
Description
1-(Benzyloxy)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group at the first position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(benzyloxy)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the benzyloxy group. The reaction is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This method enhances the efficiency and scalability of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to a benzoate group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Reduction: 1-(Benzyloxy)-3-aminobenzene.
Substitution: Various substituted benzyloxy derivatives.
Oxidation: 3-nitrobenzoic acid.
Scientific Research Applications
1-(Benzyloxy)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and benzyloxy groups. It serves as a model substrate to investigate the mechanisms of these reactions.
Medicine: Derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other materials where specific functional groups are required.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The benzyloxy group can act as a leaving group in substitution reactions, where it is replaced by a nucleophile. The molecular targets and pathways involved vary based on the specific reaction and the conditions employed.
Comparison with Similar Compounds
1-(Benzyloxy)-3-nitrobenzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-4-nitrobenzene: This compound has the nitro group at the para position relative to the benzyloxy group. The positional difference affects the compound’s reactivity and the types of reactions it undergoes.
1-(Benzyloxy)-2-nitrobenzene: Here, the nitro group is at the ortho position, leading to different steric and electronic effects compared to the meta-substituted this compound.
1-(Methoxy)-3-nitrobenzene: This compound has a methoxy group instead of a benzyloxy group. The difference in the substituent affects the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in the specific positioning of its functional groups, which influences its reactivity and the types of chemical transformations it can undergo.
Properties
IUPAC Name |
1-nitro-3-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIJLPZQQHHUPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947148 | |
Record name | 1-(Benzyloxy)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24318-00-1 | |
Record name | Benzyl 3-nitrophenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024318001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Benzyloxy)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYL 3-NITROPHENYL ETHER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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